The synthesis of TH588 hydrochloride involves several steps that typically include the formation of key intermediates followed by functionalization to yield the final product. Specific methods may include:
Technical details on the exact synthetic route may vary based on proprietary methods used by different research groups or pharmaceutical companies .
The molecular structure of TH588 hydrochloride is characterized by its specific arrangement of atoms that confer its biological activity.
Data from crystallographic studies may provide insights into the binding interactions between TH588 and its target enzyme, enhancing our understanding of its inhibitory mechanism .
TH588 hydrochloride participates in various chemical reactions that are relevant to its function as an MTH1 inhibitor:
These reactions highlight the compound's potential as a therapeutic agent in cancer treatment.
The mechanism of action for TH588 hydrochloride primarily involves:
Data supporting these mechanisms include experimental results demonstrating increased levels of phosphorylated histone H2AX, a marker for DNA double-strand breaks, in cells treated with TH588 .
TH588 hydrochloride has several scientific applications:
TH588 hydrochloride emerged from pioneering research targeting the MTH1 (MutT Homologue 1/NUDT1) protein, a nucleotide pool sanitizing enzyme. Initial high-throughput screening identified the pyrimidine-2,4-diamine scaffold as a promising chemotype for MTH1 inhibition. Lead optimization focused on enhancing biochemical potency and selectivity, culminating in TH588 as a first-in-class compound. The parent molecule, TH287, featured a 2,3-dichlorophenyl substituent and demonstrated moderate MTH1 inhibition (IC₅₀ = 4.1 nM). Structural refinement through O- and N-linked aryl/alkylaryl substitutions yielded TH588, which exhibited significantly improved potency (IC₅₀ = 5 nM) against human MTH1 while maintaining selectivity over related Nudix hydrolases like ITPA and DCTPP1 [1] [2] [7].
In vitro pharmacological profiling revealed TH588’s efficacy across diverse cancer cell lines. It selectively reduced viability in osteosarcoma (U2OS; IC₅₀ = 1.38 µM), cervical adenocarcinoma (HeLa; IC₅₀ = 0.83 µM), breast adenocarcinoma (MCF-7; IC₅₀ = 1.08 µM), and colorectal carcinoma (SW480; IC₅₀ = 1.72 µM) models [2] [9]. In vivo validation demonstrated tumor growth reduction (30 mg/kg, daily subcutaneous injections) in SW480 xenograft models without overt toxicity [2] [4]. Despite its designation as an MTH1 inhibitor, proteomic profiling later revealed that TH588’s cytotoxicity primarily stems from off-target microtubule disruption, challenging initial mechanistic assumptions [8] [10].
Table 1: Key Biochemical and Cellular Properties of TH588
Property | Value | Experimental Context |
---|---|---|
MTH1 IC₅₀ | 5 nM | Enzymatic assay with 8-oxo-dGTP |
HeLa Cell Viability (GI₅₀) | 0.83 µM | 72-hour exposure |
Molecular Weight | 331.63 g/mol (hydrochloride) | — |
Selectivity | >100-fold vs. ITPA/DCTPP1 | Kinase/nudix hydrolase panel |
Microtubule Disruption | EC₅₀ ≈ 2 µM | Mitotic arrest assays |
TH588 hydrochloride is chemically designated as N⁴-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine hydrochloride. Its molecular formula is C₁₃H₁₂Cl₂N₄·HCl, with a molecular weight of 331.63 g/mol. The compound presents as a white-to-off-white solid with solubility limited to organic solvents (e.g., DMSO; up to 5 mg/mL). Aqueous solubility is pH-dependent, with moderate solubility under acidic conditions [4] [7] [9].
Crystallographic analyses of related analogs reveal key pharmacophoric features:
Despite its high biochemical potency, TH588 displays moderate metabolic stability. In vitro studies using human liver microsomes identify deacetylation as the primary metabolic pathway (72% of total metabolism), followed by oxidative modifications. Plasma stability varies across species, with half-lives of 252 minutes (human) and 446 minutes (rat) [1] [7].
Table 2: Physicochemical and Stability Profile
Parameter | Characteristics |
---|---|
Molecular Formula | C₁₃H₁₂Cl₂N₄·HCl |
Appearance | White to light brown powder |
Solubility (DMSO) | 5 mg/mL (clear upon warming) |
Plasma t₁/₂ (Human) | 252 minutes |
Major Metabolic Pathway | Deacetylation (72% in human liver microsomes) |
Storage Conditions | 2–8°C; desiccated |
The therapeutic targeting of MTH1 originated from the observation that cancer cells exhibit elevated reactive oxygen species (ROS), leading to oxidized dNTP pools (e.g., 8-oxo-dGTP, 2-OH-dATP). Incorporation of these damaged nucleotides during DNA replication induces double-strand breaks and cell death. MTH1 hydrolyzes oxidized dNTPs, acting as a "sanitizing" enzyme that protects cancer genomes from ROS-induced damage. Early studies posited that cancer cells rely disproportionately on MTH1 due to their oxidative stress burden, making it a tumor-specific vulnerability [1] [3] [7].
TH588 was developed to disrupt this protective mechanism. Preclinical data demonstrated that TH588 treatment:
However, mechanistic controversies emerged:
Table 3: Contrasting Mechanisms of TH588 Cytotoxicity
Proposed Mechanism | Supporting Evidence | Contradicting Evidence |
---|---|---|
MTH1 Inhibition | • Nanomolar enzymatic IC₅₀ | • Cytotoxicity persists in MTH1-knockdown |
• Thermal stabilization of cellular MTH1 | • No correlation with 8-oxodG accumulation | |
Microtubule Disruption | • Proteomic similarity to nocodazole | • MTH1-independent mitotic arrest |
• Impaired chromosome congression during mitosis | • Synergy with Plk1 inhibitors |
Despite unresolved mechanistic debates, TH588 remains a valuable tool compound for studying nucleotide metabolism and mitotic vulnerabilities. Its dual activities underscore the complexity of targeting oxidative stress pathways in cancer [3] [5] [10].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9